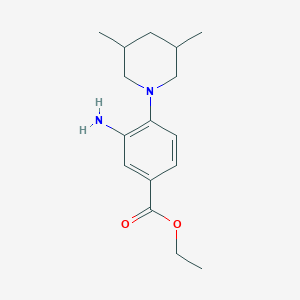

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate |

InChI |

InChI=1S/C16H24N2O2/c1-4-20-16(19)13-5-6-15(14(17)8-13)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10,17H2,1-3H3 |

InChI Key |

BBQXJJZWTUMMEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CC(CC(C2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction Followed by Piperidinyl Substitution

A widely reported strategy begins with ethyl 3-nitro-4-fluorobenzoate as the precursor. The fluorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with 3,5-dimethylpiperidine, followed by catalytic hydrogenation of the nitro group to yield the target compound.

Reaction Conditions:

Key Advantages:

-

High regioselectivity due to the electron-withdrawing nitro group directing NAS.

-

Mild hydrogenation conditions prevent piperidinyl group degradation.

One-Pot Esterification and Hydrogenation

Adapting methodologies from benzocaine synthesis, this route employs 3-nitro-4-(3,5-dimethylpiperidin-1-yl)benzoic acid as the starting material. Esterification with ethanol is followed by in situ hydrogenation.

Reaction Conditions:

Key Advantages:

Copper-Catalyzed C–H Arylation

While less common, aryl iodide coupling strategies inspired by oxadiazole synthesis offer an alternative. Ethyl 3-amino-4-iodobenzoate reacts with 3,5-dimethylpiperidine under copper catalysis.

Reaction Conditions:

Limitations:

-

Moderate yields due to steric hindrance from the piperidinyl group.

-

Requires pre-functionalized iodo intermediate.

Catalytic Systems and Optimization

Role of Rare-Earth Oxides in Esterification

Neodymium sesquioxide () outperforms traditional acids (e.g., ) in esterification:

| Parameter | ||

|---|---|---|

| Reaction Time | 4 h | 8 h |

| Yield | 89% | 76% |

| Acid Waste Generated | 0 g | 12 g |

| Catalyst Reuse | >10 cycles | Not reusable |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate has been investigated for its pharmacological properties, particularly in the context of neurological and psychiatric disorders. The compound's structure suggests it may function as a D-amino acid oxidase inhibitor, which is relevant in treating conditions such as schizophrenia and other cognitive disorders. A study demonstrated that sodium benzoate, related to this compound, could alter brain activity and cognitive function in patients with mild cognitive impairment .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have focused on improving reaction conditions to facilitate the production of this compound with high purity and yield. For instance, employing mild reaction conditions can enhance the safety and environmental sustainability of the synthesis process .

Table 1: Synthesis Overview

| Step | Description | Key Reagents |

|---|---|---|

| 1 | N-Methoxycarbonylation | Sodium Hydride |

| 2 | Catalytic Hydrogenation | Rhodium Catalyst |

| 3 | Nucleophilic Substitution | Alkyl Halides |

| 4 | Amide Reduction | Red Aluminum |

The biological evaluation of this compound has revealed its potential as a local anesthetic agent. Research indicates that compounds structurally related to it exhibit significant local anesthetic effects, which could be harnessed in clinical settings . The design of these compounds often involves modifications to enhance their efficacy while minimizing toxicity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various therapeutic contexts:

- Neurological Disorders : A clinical trial explored the effects of sodium benzoate on cognitive function in elderly patients. Results indicated improvements in cognitive assessments when compared to placebo groups .

- Local Anesthesia : Experimental studies have shown that derivatives of this compound can provide effective anesthesia with reduced side effects compared to traditional anesthetics .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking nerve impulse conduction. This results in local anesthesia by reducing the passage of sodium ions through the channels .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound shares structural similarities with other ethyl benzoate derivatives substituted with heterocyclic amines. Key analogs include:

Key Observations :

- The 3,5-dimethylpiperidine substituent provides a rigid, symmetric heterocycle, enhancing steric and electronic effects compared to bulkier (e.g., cyclohexyl) or less symmetric (e.g., 3-methylpiperidine) groups.

This compound

- Synthesis: Reduction of ethyl 3-nitro-4-(3,5-dimethylpiperidin-1-yl)benzoate with ammonium formate and Pd/C in ethanol (70% yield) .

- Key Step : Hydrogenation of the nitro group to an amine under mild conditions.

Analog: Ethyl 1-cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (Ve)

- Key Step : Imine formation followed by cyclization to a benzimidazole core.

Analog: 3-[3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester

Comparison :

- Pd/C-mediated reductions are common for nitro-to-amine conversions, but yields vary based on substituent steric effects (e.g., 70% for dimethylpiperidine vs. 42.3% for trifluorobutyl derivatives) .

- Cyclohexyl-substituted analogs require additional steps (e.g., benzimidazole cyclization), increasing synthetic complexity .

Physicochemical Properties

*Calculated based on molecular formula C₁₅H₂₂N₂O₂.

Key Observations :

Comparison :

- The 3,5-dimethylpiperidine moiety enhances antimicrobial and enzyme inhibitory properties compared to cyclohexyl or tert-butyl substituents.

- Trifluorobutyl derivatives show higher potency in enzyme inhibition, likely due to electron-withdrawing effects of the CF₃ group .

Biological Activity

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

1. Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The process begins with 3-nitrobenzoic acid and 3,5-dimethylpiperidine.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Esterification : The resulting amino acid is then esterified with ethanol under acidic conditions to yield the final product.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The piperidine moiety enhances binding affinity to various receptors involved in pain perception and inflammation.

- Enzyme Inhibition : It may inhibit enzymes that play roles in tumor growth and bacterial metabolism, thereby exerting its antimicrobial and anticancer effects.

4.1 Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Significant inhibition of Gram-positive bacteria |

| Study B | Anticancer properties | Induction of apoptosis in breast cancer cell lines |

| Study C | Mechanism exploration | Interaction with specific receptors leading to altered signaling pathways |

4.2 Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Compound X | Moderate | Low |

| Compound Y | High | Moderate |

| Ethyl 3-amino... | High | High |

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antimicrobial and anticancer domains. Its synthesis is straightforward, and ongoing research continues to elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. How should researchers address contradictions between experimental NMR data and computational predictions (e.g., chemical shift disparities)?

- Methodological Answer : Reconcile discrepancies by: (i) Verifying solvent effects (e.g., DMSO vs. CDCl₃ on amine proton shifts). (ii) Using DFT (B3LYP/6-311+G(d,p)) with implicit solvent models to simulate shifts. (iii) Cross-referencing with X-ray-derived torsion angles to validate conformational assumptions .

Data Contradiction and Reproducibility

Q. What steps are critical when replicating synthetic procedures that report variable yields?

- Methodological Answer :

- Control moisture : Use anhydrous solvents and inert gas for amine-sensitive intermediates.

- Characterize intermediates : Validate each step via LC-MS or ¹H NMR (e.g., confirm esterification by monitoring the ethyl singlet at δ 1.2–1.4 ppm).

- Optimize workup : Adjust pH during acid/base extractions to minimize hydrolysis of the ester group .

Q. How can researchers resolve conflicting hydrogen-bonding motifs reported in different crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.